N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through various synthetic strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The methoxybenzenesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves the coupling of the pyrrolidine derivative with ethanediamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .
Scientific Research Applications
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural features with N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide but differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide lies in its combination of a pyrrolidine ring with a methoxybenzenesulfonyl group and an ethanediamide linkage. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLCQNVANOYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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